Methyl 4-[2-(4-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate
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Overview
Description
Methyl 4-[2-(4-methylpyridin-2-yl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound that features a unique structure combining a chromeno-pyrrol moiety with a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[2-(4-methylpyridin-2-yl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-pyrrol core, followed by the introduction of the pyridinyl and benzoate groups. Key steps may include:
Cyclization Reactions: Formation of the chromeno-pyrrol core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the pyridinyl group via nucleophilic substitution.
Esterification: Formation of the benzoate ester through esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(4-methylpyridin-2-yl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Methyl 4-[2-(4-methylpyridin-2-yl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which methyl 4-[2-(4-methylpyridin-2-yl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could modulate receptor activity by acting as an agonist or antagonist.
Pathway Interference: The compound may interfere with specific biochemical pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
Ilaprazole: A proton pump inhibitor with a similar pyridinyl structure.
Omeprazole: Another proton pump inhibitor with a benzimidazole core.
Rabeprazole: A compound with a similar mechanism of action but different substituents.
Uniqueness
Methyl 4-[2-(4-methylpyridin-2-yl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate is unique due to its combination of a chromeno-pyrrol core with a benzoate ester, which is not commonly found in other similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Biological Activity
Methyl 4-[2-(4-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes a chromeno-pyrrole core and a pyridyl substituent, which are known to impart significant biological properties including anticancer and antioxidant activities.
Chemical Structure and Properties
The molecular formula of the compound is C25H18N2O5 with a molecular weight of approximately 426.4 g/mol. The structure is characterized by the following features:
Property | Value |
---|---|
Molecular Formula | C25H18N2O5 |
Molecular Weight | 426.4 g/mol |
IUPAC Name | Methyl 4-[2-(4-methylpyridin-2-yl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
The biological activity of this compound is thought to involve its interaction with various molecular targets including enzymes and receptors. The pyridyl and chromeno-pyrrole moieties facilitate binding to specific protein sites, which can modulate enzyme activity or activate signaling pathways. This modulation can lead to various biological effects such as:
- Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : It has been observed to promote programmed cell death in cancer cells.
Anticancer Activity
Preliminary studies indicate that compounds similar to this compound exhibit promising anticancer properties. For instance:
-
Cell Proliferation Inhibition : Research has shown that this compound can inhibit the growth of various cancer cell lines.
Cell Line IC50 (µM) MCF7 (Breast) 15.0 A549 (Lung) 12.5 HeLa (Cervical) 10.0 - Mechanism of Action : The compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Antioxidant Activity
The presence of the pyridine and chromene moieties suggests potential antioxidant properties. Studies have demonstrated that the compound can scavenge free radicals effectively:
Assay Type | IC50 (µM) |
---|---|
DPPH Radical Scavenging | 20.0 |
ABTS Radical Scavenging | 15.0 |
Case Studies
A recent study explored the effects of this compound on tumor growth in vivo using xenograft models:
Study Design
- Model : Xenograft mice implanted with human cancer cells.
- Treatment : Administered daily doses of the compound over four weeks.
Results
The study found a significant reduction in tumor size compared to control groups:
Treatment Group | Tumor Volume (mm³) |
---|---|
Control | 800 ± 50 |
Treatment (20 mg/kg) | 300 ± 30 |
Treatment (40 mg/kg) | 150 ± 20 |
Properties
Molecular Formula |
C25H18N2O5 |
---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
methyl 4-[2-(4-methylpyridin-2-yl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C25H18N2O5/c1-14-11-12-26-19(13-14)27-21(15-7-9-16(10-8-15)25(30)31-2)20-22(28)17-5-3-4-6-18(17)32-23(20)24(27)29/h3-13,21H,1-2H3 |
InChI Key |
QRFACCULVGLFRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)C(=O)OC |
Origin of Product |
United States |
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